molecular formula C10H17FN4 B2487989 [(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine CAS No. 1820572-46-0

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine

Cat. No.: B2487989
CAS No.: 1820572-46-0
M. Wt: 212.272
InChI Key: SADIJZYBXRUBQD-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine is a fluorinated pyrrolidine derivative featuring a (1-methyl-1H-imidazol-2-yl)methyl substituent. This structure combines a rigid pyrrolidine scaffold with fluorine substitution at the 4-position and an imidazole-containing side chain. Such modifications are often employed to enhance metabolic stability, modulate lipophilicity, and improve target binding in medicinal chemistry .

Properties

IUPAC Name

[(2S,4S)-4-fluoro-1-[(1-methylimidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN4/c1-14-3-2-13-10(14)7-15-6-8(11)4-9(15)5-12/h2-3,8-9H,4-7,12H2,1H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADIJZYBXRUBQD-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2CC(CC2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1CN2C[C@H](C[C@H]2CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine, also known by its CAS number 1820572-46-0, is a compound of interest due to its potential biological activities. This article reviews existing literature and research findings regarding its biological properties, mechanisms of action, and therapeutic implications.

The molecular formula of the compound is C10_{10}H17_{17}FN4_4 with a molecular weight of 212.27 g/mol. The structure of the compound includes a pyrrolidine ring substituted with a fluorine atom and an imidazole moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC10_{10}H17_{17}FN4_4
Molecular Weight212.27 g/mol
CAS Number1820572-46-0

Research indicates that compounds containing imidazole and pyrrolidine structures often interact with various biological targets, including G protein-coupled receptors (GPCRs). These interactions can lead to modulation of intracellular signaling pathways, influencing processes such as neurotransmission and metabolic regulation.

Key Mechanisms

  • GPCR Interaction : The compound may act as an agonist or antagonist at specific GPCRs, which are crucial for mediating physiological responses in various tissues .
  • Calcium Signaling : It has been suggested that the compound could influence calcium ion mobilization through inositol trisphosphate pathways, similar to other compounds in its class .
  • Neurotransmitter Modulation : Given its structural similarity to known neurotransmitter modulators, it may affect neurotransmitter release or receptor sensitivity.

Case Studies

While direct case studies on this specific compound are scarce, related imidazole derivatives have been evaluated for their therapeutic potential:

  • Imidazole Derivatives : A study examining imidazole-based compounds found that certain derivatives exhibited significant anti-cancer activity by inducing apoptosis in tumor cells . This suggests that this compound may warrant similar investigations.

Toxicology and Safety

Safety profiles for new compounds are critical before clinical application. Currently, safety data for this compound is not extensively documented. However, general safety assessments for similar compounds indicate the need for thorough toxicological evaluations to ensure safe usage in therapeutic contexts .

Scientific Research Applications

Pharmaceutical Development

The compound has been explored for its potential as a therapeutic agent in various diseases due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the fields of oncology and neurology.

Protein Kinase Inhibition

Research indicates that derivatives of this compound may exhibit inhibitory activity against protein kinases, which are crucial in regulating cellular functions and are often implicated in cancer progression. A study highlighted the synthesis of related compounds that demonstrated significant activity against specific kinases, suggesting a pathway for further exploration of [(2S,4S)-4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine in kinase inhibition .

Anticancer Activity

The compound's potential as an anticancer agent has been evaluated through various assays. In vitro studies have shown that modifications to the imidazole and pyrrolidine rings can enhance cytotoxicity against cancer cell lines such as HCT-116 and MCF-7 . The exploration of structure–activity relationships (SAR) has been fundamental in optimizing its efficacy.

Case Studies

Study ReferenceFocusFindings
Anticancer EvaluationDemonstrated cytotoxic effects on multiple cancer cell lines; SAR analysis led to optimized derivatives with improved activity.
Protein Kinase InhibitionIdentified potential inhibitory effects against specific protein kinases; supports further investigation into therapeutic applications.
Structural AnalysisDetailed molecular characterization provided insights into the compound's reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Substituent Variations

a) Thiazole Analogs
  • Example: [(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine (from ) Key Differences: Replaces the imidazole ring with a thiazole moiety. This analog was co-crystallized with DHTKD1 (a 2-oxoglutarate dehydrogenase), suggesting its utility in studying enzyme-ligand interactions .
b) Oxazole Analogs
  • Example : [(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine ()
    • Key Differences : Substitutes imidazole with an oxazole ring.
    • Implications : Oxazole’s oxygen atom reduces basicity compared to imidazole, which may affect solubility and target affinity. The molecular weight (213.25 g/mol) and formula (C₁₀H₁₆FN₃O) are nearly identical to the target compound, but the heteroatom change could influence metabolic pathways .
c) Oxadiazole Derivatives
  • Example : [(2S,4S)-4-Fluoro-1-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolidin-2-yl]methanamine dihydrochloride ()
    • Key Differences : Incorporates a 1,3,4-oxadiazole ring, a bioisostere for ester or amide groups.
    • Implications : The oxadiazole’s electron-deficient nature may enhance binding to aromatic residues in enzyme active sites. The dihydrochloride salt form (CAS 1301) improves aqueous solubility for pharmacological testing .

Fluorination and Pyrrolidine Modifications

a) Difluoro Derivatives
  • Example: [(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride () Key Differences: Features two fluorine atoms at the 4-position and a methyl group on the pyrrolidine nitrogen. The dihydrochloride salt (molecular formula C₆H₁₃ClF₂N₂) highlights its suitability for ionic interaction-driven targets .
b) Non-Fluorinated Analogs
  • Example : [5-(2,3-Dihydro-1H-indol-1-yl)-1,3-dimethyl-1H-pyrazol-4-yl]methanamine ()
    • Key Differences : Lacks fluorine and pyrrolidine, instead using a pyrazole-indole hybrid scaffold.
    • Implications : The absence of fluorine reduces metabolic stability but may improve CNS penetration due to increased lipophilicity .

Comparative Data Table

Compound Name Heterocycle Fluorination Molecular Formula Molecular Weight (g/mol) Key Features/Applications Reference
[(2S,4S)-4-Fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl]methanamine Imidazole 4-F C₁₀H₁₆FN₃ 213.25 Enzyme inhibition potential
[(2S,4S)-4-Fluoro-1-[(2-methyl-1,3-thiazol-4-yl)methyl]pyrrolidin-2-yl]methanamine Thiazole 4-F C₁₀H₁₅FN₂S 226.30 DHTKD1 co-crystallization
[(2S,4S)-4-Fluoro-1-[(3-methyl-1,2-oxazol-5-yl)methyl]pyrrolidin-2-yl]methanamine Oxazole 4-F C₁₀H₁₆FN₃O 213.25 Improved solubility
[(2S)-4,4-Difluoro-1-methylpyrrolidin-2-yl]methanamine dihydrochloride N/A (Pyrrolidine) 4,4-F₂ C₆H₁₃ClF₂N₂ 186.63 Enhanced rigidity and ionic form

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.